molecular formula C12H19BrN4O B10970332 4-bromo-1,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10970332
M. Wt: 315.21 g/mol
InChI Key: MZAWJPXGLGMUEB-UHFFFAOYSA-N
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Description

4-BROMO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, possibly affecting the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolecarboxamide: Lacks the bromo and piperidyl groups.

    4-Bromo-1,3-dimethylpyrazole: Lacks the carboxamide and piperidyl groups.

    N-(1-Methyl-4-piperidyl)-1H-pyrazole-5-carboxamide: Lacks the bromo group.

Uniqueness

4-BROMO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the bromo, dimethyl, and piperidyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H19BrN4O

Molecular Weight

315.21 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H19BrN4O/c1-8-10(13)11(17(3)15-8)12(18)14-9-4-6-16(2)7-5-9/h9H,4-7H2,1-3H3,(H,14,18)

InChI Key

MZAWJPXGLGMUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCN(CC2)C)C

Origin of Product

United States

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